molecular formula C9H9N3O B1348865 (2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 3359-24-8

(2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1348865
CAS No.: 3359-24-8
M. Wt: 175.19 g/mol
InChI Key: FSQUEGQOOFGQGQ-UHFFFAOYSA-N
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Description

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a hydroxymethyl group. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Biochemical Analysis

Biochemical Properties

(2-phenyl-2H-1,2,3-triazol-4-yl)methanol plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glycosidase . This compound interacts with enzymes such as α-glycosidase by forming hydrogen bonds and other intermolecular interactions, which inhibit the enzyme’s activity . The interactions between this compound and α-glycosidase involve the formation of classical O–H···O hydrogen bonds and weaker C–H···π interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of α-glycosidase, leading to alterations in glucose metabolism and subsequent changes in cellular energy production . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of α-glycosidase, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . The inhibition of α-glycosidase by this compound leads to a decrease in glucose metabolism, which can result in changes in gene expression related to metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of α-glycosidase and subsequent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit α-glycosidase activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in glucose metabolism and potential damage to cellular structures . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism . This compound interacts with enzymes such as α-glycosidase, inhibiting their activity and affecting the breakdown of carbohydrates . The inhibition of α-glycosidase by this compound can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in inhibiting α-glycosidase .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can enhance its interactions with α-glycosidase and other biomolecules, leading to more effective inhibition of enzyme activity .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

(2-Phenyl-2H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity compared to other triazole derivatives. Additionally, its ability to form hydrogen bonds and interact with various biological targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQUEGQOOFGQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351695
Record name (2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3359-24-8
Record name (2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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